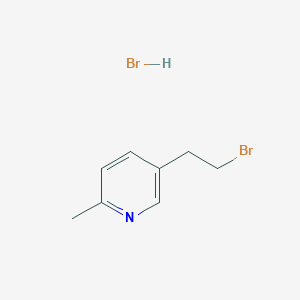

![molecular formula C20H20N4OS B2512358 N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 892438-43-6](/img/structure/B2512358.png)

N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is a compound that has been extensively studied in scientific research. It is a thioacetamide derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and material science.

科学的研究の応用

Catalytic Synthesis of Heterocycles

A study by Gesmundo et al. (2015) presents a direct catalytic synthesis approach for γ-lactams and pyrrolidines from alkenes and activated unsaturated amides or protected unsaturated amines. This method employs a mesityl acridinium single electron photooxidant and a thiophenol cocatalyst under irradiation to forge these important classes of heterocycles with complete regiocontrol, suggesting a potential pathway for the synthesis of related compounds utilizing N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide as a precursor or intermediate (Gesmundo, Grandjean, & Nicewicz, 2015).

Antimicrobial Activity

The work by Fahim and Ismael (2019) investigates the synthesis and antimicrobial activity of novel sulphonamide derivatives, highlighting the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles. This research suggests potential antimicrobial applications for compounds synthesized through similar pathways, including those related to N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide, demonstrating good antimicrobial activity against various strains (Fahim & Ismael, 2019).

Enzyme Mimicry for Organic Transformations

Panda et al. (2008) describe high-spin iron(III) complexes that mimic the intradiol catechol dioxygenase enzyme, utilizing a facially bound [N2O] ligand for intradiol catechol cleavage. This study illustrates the potential of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide in catalyzing similar oxidative transformations, contributing to synthetic applications in organic chemistry (Panda, John, Shaikh, & Ghosh, 2008).

Synthesis of Pyridine Derivatives with Insecticidal Activity

Research by Fadda et al. (2017) on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal activity against Spodoptera littoralis suggests another avenue for the application of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide. By utilizing it as a precursor or analog, similar compounds with potential insecticidal properties can be developed, targeting agricultural pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Catalytic Applications in Organic Synthesis

Tulloch et al. (2001) explore the structural diversity in pyridine N-functionalized carbene copper(I) complexes, which are excellent catalysts for the Heck arylation. This research points to potential catalytic uses of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide in facilitating similar organic transformations, enhancing the efficiency of synthetic processes in medicinal chemistry and materials science (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).

特性

IUPAC Name |

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-8-7-17(23-24-19)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVANZBUHOCSXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

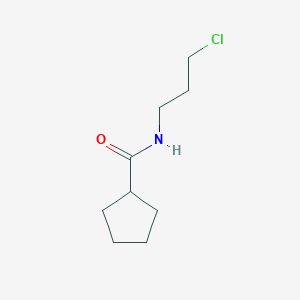

![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)

![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)

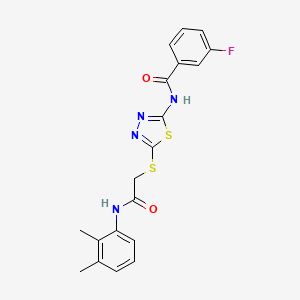

![1-(4-methoxyphenyl)-5-oxidanylidene-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B2512277.png)

![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)

![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)

![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)

![3-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2512292.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)

![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)